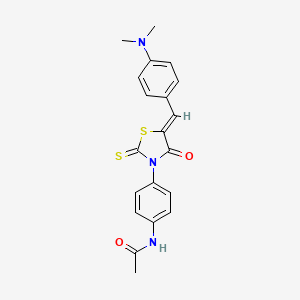
(Z)-N-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- The synthesis of novel derivatives of thiazolidinone compounds has been a focus of research due to their potential anti-inflammatory and antimicrobial activities. For instance, Sunder and Maleraju (2013) synthesized derivatives showing significant anti-inflammatory activity, suggesting their utility in developing anti-inflammatory agents (Sunder & Maleraju, 2013).
- Another study by Stanovnik et al. (2002) explored the synthesis of 1,4-dihydropyridine derivatives from thiazolidinone compounds, indicating their potential in creating compounds with varied medicinal properties (Stanovnik et al., 2002).
- Gouda et al. (2010) focused on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, highlighting the antimicrobial potential of such compounds (Gouda et al., 2010).
Anticancer Activities
- Research by Havrylyuk et al. (2010) evaluated the antitumor screening of 4-thiazolidinones with a benzothiazole moiety, identifying compounds with anticancer activity on various cancer cell lines, emphasizing the potential of thiazolidinone derivatives in cancer therapy (Havrylyuk et al., 2010).
Antimicrobial Agents
- A study by Incerti et al. (2017) synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial activity, revealing potent antibacterial and antifungal effects, which signifies their potential as antimicrobial agents (Incerti et al., 2017).
Pharmacological Investigations
- Senthilraja and Alagarsamy (2012) synthesized a series of thiazolidin-4-ones for their anticonvulsant activities, identifying compounds with significant effects, suggesting the application of these derivatives in treating convulsions (Senthilraja & Alagarsamy, 2012).
Mecanismo De Acción
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin .
Mode of Action
The compound interacts with tyrosinase in a competitive manner, binding to the active site of the enzyme and inhibiting its activity . This interaction is facilitated by the β-phenyl-α,β-unsaturated thiocarbonyl (PUSTC) scaffold in the compound, which acts as a core inhibitory structure .
Biochemical Pathways
The inhibition of tyrosinase leads to a decrease in melanin production. Melanin is a pigment responsible for the color of skin, hair, and eyes. By inhibiting tyrosinase, the compound effectively reduces melanin synthesis, leading to lighter skin pigmentation .
Result of Action
The compound significantly and concentration-dependently inhibits intracellular melanin contents . The anti-melanogenic effects of the compound were observed to be considerably greater than the inhibitory effect of kojic acid, a commonly used skin-lightening agent .
Análisis Bioquímico
Biochemical Properties
The compound interacts with the enzyme tyrosinase, acting as a competitive inhibitor . It binds to the active site of the enzyme, preventing the normal substrate from interacting with the enzyme . This interaction is characterized by high binding affinities .
Cellular Effects
In B16F10 melanoma cells, the compound significantly inhibits intracellular melanin contents in a concentration-dependent manner . It influences cell function by inhibiting cellular tyrosinase activity and melanin generation .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with the active site of tyrosinase . This results in the inhibition of the enzyme, leading to decreased melanin production .
Temporal Effects in Laboratory Settings
The effects of the compound on cellular function have been observed over time in laboratory settings . The compound shows potent inhibitions of mushroom tyrosinase, cellular tyrosinase activity, and melanin generation in B16F10 cells .
Metabolic Pathways
The compound is involved in the metabolic pathway of melanin synthesis, where it interacts with the enzyme tyrosinase
Propiedades
IUPAC Name |
N-[4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-13(24)21-15-6-10-17(11-7-15)23-19(25)18(27-20(23)26)12-14-4-8-16(9-5-14)22(2)3/h4-12H,1-3H3,(H,21,24)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVANWKMUFWGHV-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B2930166.png)
![1-(2,6-Dimethylphenyl)-4-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]piperazine](/img/structure/B2930167.png)
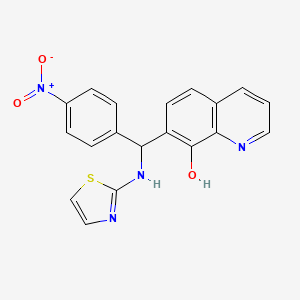
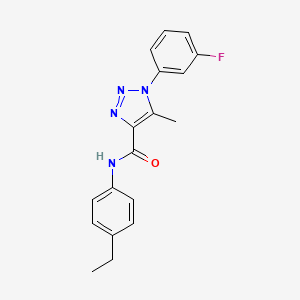
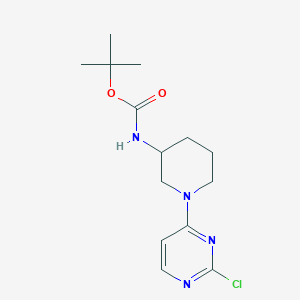
![4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2930173.png)
![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2930176.png)
![4-[3-(1-benzothiophen-3-yl)-2-cyanoprop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2930177.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/new.no-structure.jpg)
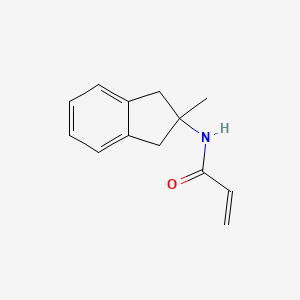

![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2930188.png)
![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide](/img/structure/B2930189.png)
